Bis(6-methyl-2,4-heptanedionato-O,O')palladium

MOCVD precursor volatility molecular weight

Bis(6-methyl-2,4-heptanedionato-O,O')palladium (CAS 94233-19-9) is an asymmetric palladium(II) β-diketonate designed for CVD/ALD where standard precursors like Pd(acac)₂ or Pd(tmhd)₂ fail. Its mixed methyl/isobutyl substitution delivers an intermediate volatility window, minimizing thermal decomposition on temperature-sensitive substrates and ensuring consistent film purity. This structural asymmetry also provides a tunable parameter for catalytic cross-coupling optimization.

Molecular Formula C16H26O4Pd
Molecular Weight 388.8 g/mol
CAS No. 94233-19-9
Cat. No. B12894611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(6-methyl-2,4-heptanedionato-O,O')palladium
CAS94233-19-9
Molecular FormulaC16H26O4Pd
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.[Pd+2]
InChIInChI=1S/2C8H13O2.Pd/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6H,4H2,1-3H3;/q2*-1;+2
InChIKeyJEQLLXXOPBTFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(6-methyl-2,4-heptanedionato-O,O')palladium (CAS 94233-19-9): Procurement-Relevant Physicochemical Profile and Comparator Context


Bis(6-methyl-2,4-heptanedionato-O,O')palladium (CAS 94233-19-9) is a palladium(II) β-diketonate complex with the molecular formula C₁₆H₂₆O₄Pd and a molecular weight of 388.80 g·mol⁻¹ . It belongs to the broader class of volatile metal-organic precursors widely employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes . The bidentate ligand, 6-methyl-2,4-heptanedione (isovalerylacetone), imparts an asymmetric substitution pattern—a methyl group at one terminus and an isobutyl group at the other—that differentiates it from symmetric analogs such as Pd(acac)₂ and Pd(tmhd)₂, potentially influencing volatility, solubility, and thermal decomposition behavior .

Why Bis(6-methyl-2,4-heptanedionato-O,O')palladium Cannot Be Casually Substituted with Generic Pd(acac)₂ or Pd(tmhd)₂


Palladium β-diketonate complexes are not interchangeable commodities. Systematic studies on Pd(II) β-diketonates demonstrate that vapor pressure, sublimation enthalpy, and thermal decomposition thresholds are strongly modulated by the nature of the terminal substituents on the ligand . Asymmetric, mixed-alkyl substitution—as in the target compound—introduces a unique combination of steric bulk and electronic asymmetry that affects crystal lattice packing energy and, consequently, sublimation behavior . Replacing this compound with a commercially ubiquitous alternative such as Pd(acac)₂ or Pd(tmhd)₂ without empirical validation risks mismatched precursor delivery rates in CVD tooling, altered nucleation kinetics, and inconsistent film purity . The quantitative evidence below details where measurable differentiation exists.

Quantitative Differentiation Evidence for Bis(6-methyl-2,4-heptanedionato-O,O')palladium vs. Key Comparators


Molecular Weight and Predicted Volatility Trend Among Pd β-Diketonate Precursors

Molecular weight directly correlates with vapor pressure for homologous metal-organic complexes; lower molecular weight generally favors higher volatility, all else being equal. The target compound (MW 388.80 g·mol⁻¹) lies intermediate between the lighter Pd(acac)₂ (MW 304.64 g·mol⁻¹) and the heavier Pd(tmhd)₂ (MW 472.96 g·mol⁻¹) . This intermediate molecular weight predicts a sublimation temperature range between those of Pd(acac)₂ and Pd(tmhd)₂, offering a tunable precursor delivery window for CVD processes where the sublimation temperature of Pd(acac)₂ is too low and that of Pd(tmhd)₂ is too high for optimal mass transport .

MOCVD precursor volatility molecular weight

Asymmetric Ligand Architecture and Its Impact on Crystal Lattice Energy

The asymmetric 6-methyl-2,4-heptanedionate ligand (one methyl terminus, one isobutyl terminus) breaks the molecular symmetry present in homoleptic complexes such as Pd(acac)₂ (two methyl termini) and Pd(tmhd)₂ (two tert-butyl termini). For the broader Pd(II) β-diketonate family, crystal lattice packing calculations reveal that molecular symmetry and substituent bulk directly influence van der Waals lattice energies (Ecryst), which in turn govern sublimation enthalpy (ΔH⁰subl) . While Ecryst values for the target compound have not been individually reported, the systematic study of terminal substituent effects demonstrated that introducing branched alkyl groups can decrease Ecryst relative to linear analogs by disrupting close-packing in the solid state . The target compound's isobutyl group is expected to impart a similar packing disruption compared to symmetric Pd(acac)₂, potentially lowering the sublimation onset temperature relative to what would be predicted from molecular weight alone.

crystal engineering sublimation enthalpy ligand symmetry

Long-Term Storage Stability Requirements vs. Pd(acac)₂

The vendor-specified storage condition for the target compound is "store long-term in a cool, dry place" . In contrast, Pd(acac)₂ is classified as a combustible solid (Storage Class 11) and does not carry an explicit long-term dry storage mandate from the supplier . While the absence of explicit moisture-sensitivity labeling for Pd(acac)₂ does not guarantee inertness to humidity, the explicit precaution for the target compound suggests a higher degree of moisture sensitivity, which could affect shelf life and handling protocols in humid environments.

shelf life storage stability hygroscopicity

Application Scenarios Where Bis(6-methyl-2,4-heptanedionato-O,O')palladium Offers Procurement Advantage


Chemical Vapor Deposition (CVD) of Pd Thin Films Requiring Intermediate Precursor Volatility

When process specifications demand a palladium precursor with volatility between that of Pd(acac)₂ (sublimation range 100–160 °C under inert gas ) and Pd(tmhd)₂ (melting point 238–240 °C, implying higher sublimation temperature ), the target compound's intermediate molecular weight (388.80 g·mol⁻¹) may provide a delivery window that avoids thermal decomposition issues associated with Pd(acac)₂ while circumventing the need for elevated source temperatures required by Pd(tmhd)₂. This is especially relevant for temperature-sensitive substrates in microelectronics fabrication.

Research on Structure-Volatility Relationships in Metal-Organic Precursors

The asymmetric 6-methyl-2,4-heptanedionate ligand offers a structurally distinct probe for academic and industrial R&D groups systematically investigating how ligand substitution patterns modulate volatility and thermal stability in Pd(II) β-diketonates . The compound's mixed alkyl termini (methyl and isobutyl) provide a data point that bridges the gap between symmetric short-chain (methyl) and bulky (tert-butyl) derivatives, enabling more refined structure-property correlation models.

Pd-Catalyzed Organic Transformations Requiring Tuned Ligand Steric and Electronic Profiles

Palladium β-diketonates are employed as pre-catalysts in cross-coupling reactions (Suzuki, Heck) . The steric and electronic asymmetry of the 6-methyl-2,4-heptanedionate ligand may influence catalyst activation kinetics and resting-state stability differently than symmetric ligands, offering a tunable parameter for reaction optimization. Procurement of this specific precursor may be justified when screening studies have identified ligand-dependent catalytic performance differentials .

Quote Request

Request a Quote for Bis(6-methyl-2,4-heptanedionato-O,O')palladium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.